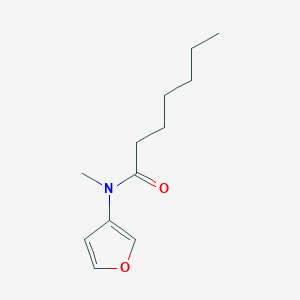

N-(Furan-3-YL)-N-methylheptanamide

Description

Structure

3D Structure

Properties

CAS No. |

62188-07-2 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

N-(furan-3-yl)-N-methylheptanamide |

InChI |

InChI=1S/C12H19NO2/c1-3-4-5-6-7-12(14)13(2)11-8-9-15-10-11/h8-10H,3-7H2,1-2H3 |

InChI Key |

DHVMTNVPXIHZCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)N(C)C1=COC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for N Furan 3 Yl N Methylheptanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a map of their chemical environment. The protons on the furan (B31954) ring are expected to appear in the aromatic region of the spectrum, with distinct signals for the protons at positions 2, 4, and 5. The N-methyl group would present as a singlet, while the protons of the heptanoyl chain would show characteristic multiplets corresponding to their positions relative to the carbonyl group.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide typically appears significantly downfield. The carbons of the furan ring resonate in the aromatic region, and their specific shifts are influenced by the nitrogen substituent. The carbons of the N-methyl and the heptanoyl chain appear in the aliphatic region of the spectrum.

¹H NMR Data (Predicted, 500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.42 | t, J=1.8 Hz | 1H | H-5 (furan) |

| 7.28 | s | 1H | H-2 (furan) |

| 6.35 | dd, J=1.8, 0.8 Hz | 1H | H-4 (furan) |

| 3.25 | s | 3H | N-CH₃ |

| 2.30 | t, J=7.5 Hz | 2H | -C(=O)CH₂- |

| 1.65 | quint, J=7.5 Hz | 2H | -C(=O)CH₂CH₂- |

| 1.30-1.25 | m | 6H | -(CH₂)₃CH₃ |

¹³C NMR Data (Predicted, 125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 172.5 | C=O (amide) |

| 143.8 | C-5 (furan) |

| 140.1 | C-2 (furan) |

| 125.6 | C-3 (furan) |

| 108.2 | C-4 (furan) |

| 35.4 | N-CH₃ |

| 34.2 | -C(=O)CH₂- |

| 31.6 | -CH₂CH₂CH₂CH₃ |

| 29.0 | -CH₂CH₂CH₃ |

| 25.1 | -C(=O)CH₂CH₂- |

| 22.5 | -CH₂CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of N-(Furan-3-YL)-N-methylheptanamide, which in turn allows for the unambiguous determination of its molecular formula. Electrospray ionization (ESI) is a common technique used for such analysis. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further corroboration of the proposed structure. Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the alkyl chain.

HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO₂ |

| Calculated Exact Mass | 209.1416 |

| Measured Exact Mass (M+H)⁺ | 209.1419 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching of the tertiary amide. Other characteristic bands would include C-H stretching vibrations from the alkyl chain and the furan ring, as well as C-N and C-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The furan ring acts as a chromophore, and its substitution with the N-methylheptanamide group is expected to result in absorption maxima in the UV region.

Spectroscopic Data

| Technique | Characteristic Absorptions |

|---|---|

| IR (cm⁻¹) | ~2955, 2928, 2858 (C-H stretch, alkyl), ~1650 (C=O stretch, amide), ~1410 (C-N stretch), ~1150 (C-O-C stretch, furan) |

| UV-Vis (λmax, nm) | ~220 nm |

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.15 |

| c (Å) | 15.60 |

| β (°) | 98.5 |

| Volume (ų) | 1288 |

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would be suitable. Detection could be achieved using a UV detector set to the λmax of the compound.

Gas chromatography, coupled with a mass spectrometer (GC-MS), can also be used for purity assessment, particularly for identifying any volatile impurities. mdpi.com The choice of column and temperature program would be optimized to achieve good separation. mdpi.com

Hypothetical HPLC Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | ~5.8 min |

Theoretical and Computational Chemistry Investigations of N Furan 3 Yl N Methylheptanamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding of molecules like N-(Furan-3-YL)-N-methylheptanamide. globalresearchonline.netresearchgate.net DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate insights into the molecule's geometry, electronic distribution, and spectroscopic properties. researchgate.netresearchgate.net

Key parameters that would be elucidated through DFT calculations include:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional conformation of the molecule. researchgate.net

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. globalresearchonline.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the oxygen atom of the furan (B31954) ring and the carbonyl oxygen of the amide group are expected to be electron-rich sites, while the hydrogen atoms are likely to be electron-poor. globalresearchonline.net

Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra can aid in the experimental characterization of the compound. globalresearchonline.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility Studies

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and flexibility of this compound. nih.gov Given the presence of a flexible heptanamide (B1606996) chain, the molecule can adopt numerous conformations in solution. MD simulations can model the time-dependent behavior of the molecule, providing insights into its dynamic nature. nih.govnih.gov

Key aspects that can be studied using MD simulations include:

Conformational Sampling: Identifying the most populated and energetically favorable conformations of the molecule in different solvent environments. chemrxiv.org

Flexibility of the Alkyl Chain: The long alkyl chain's flexibility can be quantified by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. nih.gov

Table 2: Hypothetical Conformational Analysis from Molecular Dynamics

| Conformational Feature | Predicted Observation | Implication |

| Dominant Conformer | Folded conformation where the alkyl chain interacts with the furan ring via van der Waals forces. | This conformation may influence receptor binding by presenting a more compact structure. |

| Dihedral Angle Distribution | Multiple stable rotamers around the C-N amide bond and the alkyl chain's C-C bonds. | High conformational flexibility, allowing the molecule to adapt to different binding pockets. |

| Solvent Accessible Surface Area | The furan ring and carbonyl oxygen are highly accessible to the solvent. | These regions are likely primary sites for intermolecular interactions. |

Prediction of Chemical Reactivity and Investigation of Potential Reaction Mechanisms

Computational methods can predict the chemical reactivity of this compound and elucidate potential reaction mechanisms. acs.org The furan ring is known to undergo various reactions, including electrophilic substitution and Diels-Alder reactions. numberanalytics.comallaboutchemistry.net

Potential reactive sites and mechanisms to investigate include:

Electrophilic Attack on the Furan Ring: The furan ring is electron-rich and susceptible to electrophilic substitution, primarily at the C2 and C5 positions. numberanalytics.comallaboutchemistry.net Computational modeling can determine the activation energies for reactions like nitration or halogenation. allaboutchemistry.net

Hydrolysis of the Amide Bond: The stability of the amide bond to hydrolysis can be assessed by modeling the reaction pathway, which is relevant for the compound's stability in biological systems.

Oxidation: The furan ring can be susceptible to oxidation, potentially leading to ring-opening products. numberanalytics.comallaboutchemistry.net

Radical Reactions: The reaction with radicals, such as the hydroxyl radical (OH), is important for understanding its atmospheric chemistry and potential for oxidative degradation in biological systems. acs.org Studies on similar furan derivatives have shown that OH addition to the ring is a dominant reaction pathway at lower temperatures. acs.orgacs.org

Table 3: Hypothetical Predicted Reactivity Indices

| Reactive Site | Fukui Function (f-) | Fukui Function (f+) | Interpretation |

| Furan C2-position | 0.15 | 0.08 | Prone to electrophilic attack. |

| Furan C5-position | 0.14 | 0.09 | Also susceptible to electrophilic attack. |

| Carbonyl Carbon | 0.05 | 0.25 | Prone to nucleophilic attack. |

In Silico Screening and Ligand-Based Design Approaches for Interaction Profiling

In the absence of a known biological target, ligand-based design approaches can be employed to profile the potential interactions of this compound. youtube.comyoutube.com These methods use the structural and electronic properties of the molecule to infer potential biological activities.

Techniques that could be applied include:

Pharmacophore Modeling: Identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that could be responsible for a biological activity. This pharmacophore can then be used to screen databases for other molecules with similar features.

Molecular Similarity Searching: Comparing the structure of this compound to databases of known active compounds can suggest potential biological targets. nih.gov Furan-containing compounds have been investigated for a range of activities, including anticancer properties. innovareacademics.innih.govijpsr.com

Quantitative Structure-Activity Relationship (QSAR): If a series of similar compounds with known activities were available, a QSAR model could be developed to correlate molecular descriptors with biological activity, allowing for the prediction of the activity of this compound. elsevier.com

Application of Machine Learning and Artificial Intelligence in Predicting Molecular Behavior and Interactions

Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry by enabling rapid and accurate prediction of molecular properties and behaviors. nih.govsapiosciences.com For a novel compound like this compound, ML models can be employed in several ways:

Property Prediction: ML models, trained on large datasets of molecules, can predict a wide range of properties such as solubility, toxicity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). patsnap.comresearchgate.netarxiv.org These predictions can be made significantly faster than with traditional computational methods. research.google

Bioactivity Prediction: Deep learning models, such as graph neural networks, can learn representations of molecular structures to predict their biological activities against various targets. cas.orgacs.org This can help in identifying potential therapeutic applications for the compound.

Generative Models: AI can be used to design new molecules with desired properties, starting from a scaffold like this compound. nih.govelsevier.com

Biological and Mechanistic Investigations of N Furan 3 Yl N Methylheptanamide

Target Identification Strategies for Elucidating Molecular Interactions

Identifying the specific cellular components with which a small molecule interacts is a foundational step in understanding its biological effects. A variety of experimental and computational methods are employed for this purpose. nih.govrsc.org

Direct Biochemical Approaches for Binding Partner Elucidation (e.g., affinity purification, enzyme assays)

Direct biochemical methods aim to physically isolate or identify the binding partners of a compound from a complex biological sample. Affinity purification, coupled with mass spectrometry, is a powerful technique where the compound of interest is immobilized on a solid support to "pull down" its interacting proteins from a cell lysate. nih.gov Enzyme assays can also be used to screen the compound against a panel of known enzymes to identify any inhibitory or activating effects, thereby suggesting potential targets. nih.gov

Genetic Interaction Profiling Methodologies (e.g., CRISPR-Cas9, siRNA Screens)

Genetic approaches provide an indirect means of identifying molecular targets by observing how the genetic perturbation of a cell affects its sensitivity to the compound. nih.gov Techniques like CRISPR-Cas9 or siRNA screens can systematically knock out or knock down the expression of individual genes. nih.gov If the inactivation of a particular gene confers resistance or hypersensitivity to the compound, it suggests that the gene product may be part of the compound's mechanism of action.

Computational Inference Methods for Predicting Molecular Targets

Computational methods leverage the vast amount of existing biological and chemical data to predict potential targets for a novel compound. nih.govresearchgate.net These in silico approaches can involve docking simulations, where the three-dimensional structure of the compound is computationally fitted into the binding sites of known protein structures. researchgate.net Other methods rely on machine learning algorithms trained on large datasets of known drug-target interactions to predict new ones. nih.gov

Omics-Based Approaches for Global Interaction Profiling (e.g., chemoproteomics, transcriptomics)

Omics technologies offer a global view of the cellular changes induced by a compound. nih.gov Chemoproteomics can be used to identify the proteins that directly interact with a compound on a proteome-wide scale. Transcriptomics, by measuring changes in gene expression, can reveal the cellular pathways that are modulated by the compound, providing clues about its mechanism of action. nih.govnih.gov

Elucidation of Molecular Mechanism of Action (MOA)

Once a molecular target has been identified, the next step is to characterize the precise nature of the interaction and its downstream consequences.

Biochemical Characterization of Target Modulation (e.g., inhibition kinetics, receptor binding assays)

Biochemical assays are essential for quantifying the effect of a compound on its target. For an enzymatic target, inhibition kinetics studies can determine the mode of inhibition (e.g., competitive, non-competitive) and the potency of the compound (e.g., IC50 or Ki values). For a receptor target, radioligand binding assays can be used to measure the compound's affinity and selectivity for the receptor. ucsd.edu

While these methodologies provide a clear roadmap for the investigation of a novel compound, their application to N-(Furan-3-YL)-N-methylheptanamide has not been reported in the accessible scientific literature. The absence of such studies means that the biological activity and therapeutic potential of this specific molecule remain unknown. Further research is required to explore the properties of this compound and to determine if it possesses any significant biological effects worthy of further investigation.

Biophysical Techniques for Quantifying Ligand-Target Interaction Thermodynamics and Kinetics

A comprehensive search of scientific literature did not yield any studies that have utilized biophysical techniques to quantify the ligand-target interaction thermodynamics and kinetics of this compound. Such techniques are crucial for understanding the binding affinity and mechanism of a compound with its biological target.

Should such studies be conducted, the data would typically be presented as shown in the table below. Techniques like Isothermal Titration Calorimetry (ITC) would be used to measure the thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS), while Surface Plasmon Resonance (SPR) would be employed to determine the kinetic rate constants, including the association (k_on) and dissociation (k_off) rates.

| Biophysical Technique | Target | Parameter | Value for this compound |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Not Determined | Dissociation Constant (Kd) | Not Determined |

| Isothermal Titration Calorimetry (ITC) | Not Determined | Enthalpy Change (ΔH) | Not Determined |

| Isothermal Titration Calorimetry (ITC) | Not Determined | Entropy Change (ΔS) | Not Determined |

| Surface Plasmon Resonance (SPR) | Not Determined | Association Rate (kon) | Not Determined |

| Surface Plasmon Resonance (SPR) | Not Determined | Dissociation Rate (koff) | Not Determined |

Structural Biology Approaches for Defining Ligand-Binding Sites and Conformational Changes (e.g., X-ray crystallography, NMR)

There are no publicly available structural biology studies, such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, that define the binding site or conformational changes induced by this compound upon interaction with a biological target. nih.govresearchgate.netresearchgate.net These methods provide high-resolution, three-dimensional insights into the precise molecular interactions between a ligand and its target protein, which is fundamental for structure-based drug design. While the structures of other furan-containing compounds have been elucidated, this specific molecule has not been characterized. researchgate.netresearchgate.net

If a co-crystal structure were to be determined, the findings would be deposited in a repository like the Protein Data Bank (PDB) and detailed as in the example table below.

| Technique | Target Protein | PDB ID | Key Interacting Residues | Induced Conformational Change |

|---|---|---|---|---|

| X-ray Crystallography | Not Available | Not Available | Not Available | Not Available |

| NMR Spectroscopy | Not Available | Not Available | Not Available | Not Available |

In Vitro Cellular Assays for Investigating Biological Responses at a Mechanistic Level

Cell-Based Phenotypic Screening Methodologies for Biological Perturbation

No published reports of cell-based phenotypic screening for this compound were identified. Phenotypic screening is a powerful approach to discover the biological effects of a compound by observing changes in cellular morphology or function without a preconceived target. Such screens could reveal unexpected activities and provide a basis for more detailed mechanistic studies.

| Screening Assay Type | Cell Line | Observed Phenotype | Potency (e.g., IC50/EC50) |

|---|---|---|---|

| High-Content Imaging | Not Tested | Not Applicable | Not Determined |

| Cell Viability/Proliferation | Not Tested | Not Applicable | Not Determined |

| Cell Migration Assay | Not Tested | Not Applicable | Not Determined |

Assays for Modulation of Specific Intracellular Signaling Pathways and Gene Expression

There is no available data on the effects of this compound on specific intracellular signaling pathways or gene expression. nih.gov Investigating these effects is critical for understanding the compound's mechanism of action at a molecular level. Techniques such as reporter gene assays, Western blotting for key signaling proteins, or transcriptomic analysis (e.g., RNA-sequencing) would be required to determine how this compound modulates cellular functions.

An example of how gene expression data might be presented is shown below.

| Affected Gene | Cell Line | Fold Change | p-value | Associated Pathway |

|---|---|---|---|---|

| Not Determined | Not Tested | Not Determined | Not Determined | Not Determined |

Methodologies for Assessing Cellular Uptake, Distribution, and Subcellular Localization

No studies detailing the cellular uptake, distribution, or subcellular localization of this compound have been published. To understand if the compound can reach intracellular targets, its ability to cross the cell membrane and its subsequent distribution within cellular compartments would need to be assessed, typically using methods like liquid chromatography-mass spectrometry (LC-MS) on cell fractions or fluorescence microscopy with a labeled version of the compound.

| Methodology | Cell Line | Parameter | Result |

|---|---|---|---|

| LC-MS/MS | Not Tested | Intracellular Concentration | Not Determined |

| Confocal Microscopy | Not Tested | Subcellular Localization | Not Determined |

| Cell Fractionation | Not Tested | Compartmental Distribution | Not Determined |

Preclinical Biological Evaluation Frameworks and Methodological Considerations

A review of the literature indicates that this compound has not been subjected to a preclinical biological evaluation. Such frameworks are essential to assess the potential therapeutic efficacy and to understand the behavior of a compound in a whole organism before any consideration for clinical trials. While some furan-based compounds have undergone in vivo evaluation, no such data exists for this specific molecule. medchemexpress.cn

A preclinical evaluation would involve studies in appropriate animal models to investigate the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effect of the compound on the body).

| Evaluation Type | Animal Model | Key Findings |

|---|---|---|

| Pharmacokinetic Study | Not Evaluated | Data Not Available |

| Efficacy Study | Not Evaluated | Data Not Available |

| Target Engagement Study | Not Evaluated | Data Not Available |

General Principles of In Vitro Biological Testing Program Design

The initial assessment of a novel compound such as this compound begins with a comprehensive in vitro testing program. This phase is designed to rapidly and cost-effectively evaluate the compound's biological activity, identify potential mechanisms of action, and prioritize it for further studies. The design of such a program is guided by several key principles aimed at generating robust and reproducible data.

A primary objective of early in vitro testing is to screen for a wide range of potential biological effects. Given that furan (B31954) derivatives have been associated with anti-inflammatory, antimicrobial, and anticancer properties, a typical testing cascade for this compound would involve a panel of assays to explore these possibilities. mdpi.comnih.gov

Initial Broad-Based Screening:

The first step often involves high-throughput screening (HTS) against a diverse array of biological targets. This could include assays for enzyme inhibition, receptor binding, and cellular pathway modulation. For a compound like this compound, this might involve screening against key enzymes in inflammatory pathways (e.g., cyclooxygenases, lipoxygenases), a panel of microbial strains, and various cancer cell lines.

Hit Confirmation and Dose-Response Analysis:

Any initial "hits" from the HTS would be subjected to confirmatory testing to eliminate false positives. Once confirmed, a dose-response analysis is conducted to determine the concentration at which the compound elicits a biological response. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

To illustrate, hypothetical results from an initial screening of this compound are presented in the table below.

| Assay Type | Target | Result (IC₅₀/EC₅₀ in µM) |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Enzyme Assay | 15.2 |

| Anti-inflammatory | Lipopolysaccharide-induced TNF-α release in RAW 264.7 cells | 8.5 |

| Anticancer | MTT Assay - Human Colon Cancer Cell Line (HCT116) | 25.8 |

| Anticancer | MTT Assay - Human Breast Cancer Cell Line (MCF-7) | > 100 |

| Antimicrobial | Broth Microdilution - Staphylococcus aureus | > 128 |

| Antimicrobial | Broth Microdilution - Escherichia coli | > 128 |

Table 1: Hypothetical In Vitro Screening Results for this compound

Based on these hypothetical results, this compound shows moderate activity in anti-inflammatory and colon cancer cell line assays, warranting further investigation in these areas.

Secondary and Mechanistic Assays:

Following the initial screening, more specific in vitro assays are employed to elucidate the mechanism of action. For the observed anti-inflammatory activity, this could involve investigating the upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov For the anticancer activity, assays to determine the mode of cell death (apoptosis vs. necrosis), cell cycle analysis, and effects on specific signaling pathways (e.g., MAPK signaling) would be conducted.

A hypothetical follow-up study on the effect of this compound on NF-κB signaling in response to an inflammatory stimulus is detailed below.

| Assay | Cell Line | Treatment | Outcome |

| NF-κB Luciferase Reporter Assay | HEK293T | TNF-α (10 ng/mL) | 7.8-fold increase in luciferase activity |

| NF-κB Luciferase Reporter Assay | HEK293T | TNF-α + this compound (10 µM) | 3.2-fold increase in luciferase activity |

| Western Blot for IκBα Degradation | RAW 264.7 | LPS (100 ng/mL) | 85% reduction in IκBα levels at 30 min |

| Western Blot for IκBα Degradation | RAW 264.7 | LPS + this compound (10 µM) | 42% reduction in IκBα levels at 30 min |

Table 2: Hypothetical Mechanistic Study of this compound on the NF-κB Pathway

These hypothetical data suggest that this compound may exert its anti-inflammatory effects by partially inhibiting the NF-κB signaling pathway.

Methodologies for In Vivo Mechanistic Studies in Model Systems (excluding efficacy and safety outcomes)

Pharmacokinetic and Tissue Distribution Studies:

A critical early in vivo step is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is often referred to as pharmacokinetic (PK) analysis. For this compound, this would involve administering the compound to a model organism, typically rodents, and measuring its concentration in blood plasma and various tissues over time. This information is crucial for designing subsequent mechanistic studies and ensuring that the compound reaches the target tissues at sufficient concentrations.

Target Engagement and Biomarker Analysis:

To confirm that the compound is interacting with its intended target in vivo, target engagement studies are performed. For instance, if the hypothesized mechanism of action is the inhibition of the NF-κB pathway, researchers would look for downstream evidence of this in relevant tissues. This is often achieved through the analysis of biomarkers.

In a hypothetical study using a mouse model of inflammation (e.g., carrageenan-induced paw edema), the following mechanistic endpoints could be measured after administration of this compound:

| In Vivo Model | Tissue | Mechanistic Endpoint Measured | Hypothetical Finding |

| Carrageenan-induced Paw Edema (Mouse) | Paw Tissue | Phospho-NF-κB p65 levels (by ELISA) | 35% reduction compared to vehicle control |

| Carrageenan-induced Paw Edema (Mouse) | Paw Tissue | TNF-α mRNA expression (by qPCR) | 40% reduction compared to vehicle control |

| Carrageenan-induced Paw Edema (Mouse) | Paw Tissue | COX-2 protein expression (by Western Blot) | 30% reduction compared to vehicle control |

Table 3: Hypothetical In Vivo Mechanistic Endpoints for this compound in an Inflammation Model

These hypothetical findings would provide in vivo evidence supporting the in vitro hypothesis that this compound modulates the NF-κB inflammatory pathway.

Advanced Imaging Techniques:

In some cases, advanced imaging techniques can be used to visualize the distribution of the compound and its effect on biological processes in real-time within a living animal. Techniques such as positron emission tomography (PET) or magnetic resonance imaging (MRI) can be adapted to track the compound or measure physiological changes related to its mechanism of action.

Through this structured progression from broad in vitro screening to specific in vivo mechanistic studies, a comprehensive understanding of the biological activity of a novel compound like this compound can be developed, paving the way for further preclinical development.

Future Research Directions and Emerging Paradigms for N Furan 3 Yl N Methylheptanamide

Development of Advanced Methodologies for Enhanced Synthesis and Characterization

The synthesis of N-(Furan-3-YL)-N-methylheptanamide and its analogs can be significantly enhanced by adopting advanced methodologies that offer greater efficiency, selectivity, and diversity. While traditional amide synthesis methods, such as the acylation of N-methyl-3-furanamine with heptanoyl chloride, are viable, future research could focus on more sophisticated approaches.

Microwave-assisted organic synthesis (MAOS) presents a compelling alternative for accelerating the synthesis of furan (B31954) amides. researchgate.net This technique can dramatically reduce reaction times and improve yields. For instance, the synthesis of various furan carboxamides has been successfully achieved using microwave irradiation in the presence of effective coupling reagents. researchgate.net

Furthermore, the development of novel catalytic systems is a crucial avenue for research. This includes the exploration of new coupling reagents and catalysts that can operate under milder conditions and tolerate a wider range of functional groups.

Hypothetical Synthesis and Characterization Data for this compound:

Table 1: Proposed Synthetic Route and Key Characterization Data

| Parameter | Description |

| Synthetic Route | Acylation of N-methyl-3-furanamine with heptanoyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) in an aprotic solvent such as dichloromethane. |

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.29 g/mol |

| ¹H NMR (CDCl₃, ppm) | δ 7.4 (s, 1H, furan H5), 6.3 (s, 1H, furan H2), 7.2 (s, 1H, furan H4), 3.3 (s, 3H, N-CH₃), 2.4 (t, 2H, -CO-CH₂-), 1.6 (m, 2H, -CH₂-), 1.3 (m, 6H, -(CH₂)₃-), 0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 173.0 (C=O), 143.5 (furan C5), 140.0 (furan C3), 115.0 (furan C4), 108.0 (furan C2), 35.0 (N-CH₃), 34.0 (-CO-CH₂-), 31.5, 29.0, 25.0, 22.5, 14.0 (alkyl chain) |

| IR (cm⁻¹) | ~1650 (C=O stretch, amide), ~2925, 2855 (C-H stretch, alkyl) |

| Mass Spec (m/z) | 209 [M]⁺ |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanistic Studies

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new chemical entities, including furan amides. These technologies can be employed to predict the biological activities, properties, and synthetic accessibility of novel derivatives of this compound.

Table 2: Potential Applications of AI/ML in the Study of Furan Amides

| Application Area | Description | Potential Impact |

| Virtual Screening | In silico screening of large virtual libraries of this compound analogs against various biological targets. | Accelerated identification of lead compounds with desired biological activity. |

| QSAR Modeling | Development of Quantitative Structure-Activity Relationship models to correlate chemical structure with biological activity. | Guidance for the rational design of more potent and selective analogs. |

| Reaction Optimization | Use of ML algorithms to predict optimal reaction conditions (catalyst, solvent, temperature) for the synthesis of furan amides. | Improved synthetic efficiency, higher yields, and reduced waste. |

| Mechanism Prediction | AI-driven tools to elucidate potential reaction mechanisms and predict potential byproducts. | Deeper understanding of the chemical reactivity and improved process control. |

Exploration of Novel Chemical Biology Tools for Deeper Mechanistic Insights into Amide Functionality

Understanding how this compound and related compounds interact with biological systems at a molecular level requires the application of advanced chemical biology tools. These tools can help to identify the specific protein targets and elucidate the mechanism of action.

One area of interest is the development of photo-affinity probes based on the this compound scaffold. These probes can be used to covalently label interacting proteins upon photoactivation, allowing for their subsequent identification by mass spectrometry. Furthermore, the synthesis of isotopically labeled analogs (e.g., with ¹³C or ¹⁵N) would enable detailed NMR studies of their binding to target macromolecules.

Recent advancements in chemical biology include the development of novel reagents and methods for modifying biomolecules with high precision. nih.govanalytica-world.com Applying these techniques to furan amides could provide unprecedented insights into their biological function.

Sustainable Synthesis and Green Chemistry Principles in Furan Amide Production

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including furan amides. Future research should focus on developing more environmentally friendly methods for the production of this compound.

This includes the use of bio-based starting materials. The furan ring, for example, can be derived from renewable resources such as carbohydrates. acs.orgmdpi.comgoogle.com The development of catalytic reactions that proceed in greener solvents, such as water or supercritical CO₂, is another important goal. researchgate.net The use of flow chemistry is also a promising approach for the continuous and efficient synthesis of furan-based polymers and could be adapted for smaller molecules. acs.org Research into the synthesis of furan-based monomers and polymers from renewable sources is already a very active field. rsc.orgrsc.org

Table 3: Green Chemistry Approaches for Furan Amide Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Renewable Feedstocks | Synthesis of the furan moiety from biomass-derived platform chemicals. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or solvent-free conditions. |

| Catalysis | Employing highly efficient and selective catalysts to minimize waste and energy consumption. |

| Energy Efficiency | Utilizing energy-efficient methods such as microwave-assisted synthesis or flow chemistry. |

Unveiling Novel Biological Roles and Interactions of Furan-Containing Amides in Complex Systems

The furan nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netutripoli.edu.lyijabbr.comutripoli.edu.lyresearchgate.netresearchgate.netnih.govmdpi.com The amide functionality is also a cornerstone of many pharmaceuticals. The combination of these two moieties in this compound suggests a high potential for interesting biological activity.

Future research should focus on a systematic biological evaluation of this compound and a library of its analogs. High-throughput screening against a diverse panel of biological targets could reveal unexpected therapeutic applications. Studies could investigate its potential as an enzyme inhibitor, a receptor agonist or antagonist, or an antimicrobial agent. For example, some furan-containing diamidines have shown potent antiprotozoal activity by binding to the minor groove of DNA. nih.gov

Moreover, understanding the metabolic fate of this compound is crucial. Studies on its absorption, distribution, metabolism, and excretion (ADME) will be essential for any potential therapeutic development. The integration of multi-omics data can help to identify the metabolic pathways affected by this compound and its potential downstream effects. plos.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.